

LC-MS/MS protocol for 50-C2-C9-4tail detection

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Compound of Interest

Compound Name: 50-C2-C9-4tail

Cat. No.: B11937177

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An LC-MS/MS protocol for the detection and quantification of the ionizable lipid **50-C2-C9-4tail**, a component utilized in the formation of lipid nanoparticles (LNPs) for mRNA and siRNA delivery, is detailed below.^[1] Due to the proprietary nature of this specific lipid, its exact chemical structure is not publicly available. Therefore, this protocol is a representative method based on the analysis of similar multi-tailed, very long-chain ionizable lipids, providing a robust framework for method development.

The accurate quantification of such lipids in biological matrices is crucial for pharmacokinetic and drug delivery studies, ensuring the stability and efficacy of LNP-based therapeutics.^[2] This method employs reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM), which offers high sensitivity and selectivity for analyzing complex biological samples.^{[3][4]}

Experimental Protocols

Sample Preparation: Extraction from Human Plasma

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating lipids from complex sample matrices like plasma.^[5]

Materials:

- Human plasma samples
- Internal Standard (IS) solution (a structurally similar lipid, e.g., a deuterated analog of the analyte)

- Protein Precipitation Solvent: Acetonitrile (ACN) with 1% formic acid
- Extraction Solvent: Methyl-tert-butyl ether (MTBE)
- Reconstitution Solvent: 90:10 Methanol/Toluene (v/v)[5]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer, centrifuge, and solvent evaporator

Procedure:

- Sample Thawing: Thaw frozen human plasma samples on ice.
- Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- Internal Standard Spiking: Add 10 μ L of the internal standard solution to the plasma and vortex briefly.
- Protein Precipitation: Add 300 μ L of cold protein precipitation solvent (ACN with 1% formic acid). Vortex vigorously for 1 minute to ensure complete protein denaturation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new, clean 1.5 mL tube.
- Liquid-Liquid Extraction: Add 750 μ L of cold MTBE to the supernatant.[5] Vortex for 5 minutes at 4°C to facilitate the transfer of lipids into the organic phase.
- Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
- Organic Layer Collection: Carefully collect the upper organic layer (MTBE), which contains the lipids, and transfer it to a new tube.
- Solvent Evaporation: Dry the collected organic phase completely using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris.[5]
- Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of a very long-chain, multi-tailed lipid. Optimization is necessary for specific instrumentation.[6]

Instrumentation:

- UPLC or HPLC system capable of binary gradient elution.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Recommended Condition
Column	C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A	Water with 0.1% Formic Acid and 10 mM Ammonium Formate[5]
Mobile Phase B	90:10 Acetonitrile/Isopropanol with 0.1% Formic Acid and 10 mM Ammonium Formate[5]
Flow Rate	0.4 mL/min
Column Temperature	55 °C
Injection Volume	5 µL
Gradient Elution	0-2 min: 60% B; 2-12 min: 60% to 100% B; 12-15 min: Hold at 100% B; 15.1-18 min: Return to 60% B (Re-equilibration)

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas Flow	800 L/hr
Desolvation Temp.	400 °C
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis relies on optimized MRM transitions. Since the exact mass of "**50-C2-C9-4tail**" is unknown, the following table presents hypothetical yet plausible values for a representative ionizable lipid with a molecular weight of approximately 950 g/mol . The precursor ion would be the protonated molecule $[M+H]^+$. Product ions often result from the cleavage of ester or amide bonds, leading to the loss of one or more lipid tails.

Table 3: Hypothetical Quantitative Data for MRM Analysis

Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Dwell Time (ms)	Collision Energy (eV)
50-C2-C9-4tail	951.8	654.6	421.3	50	45
Internal Standard	957.8 (e.g., d6-IS)	659.6	421.3	50	45

Visualizations

Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample receipt to final data processing.

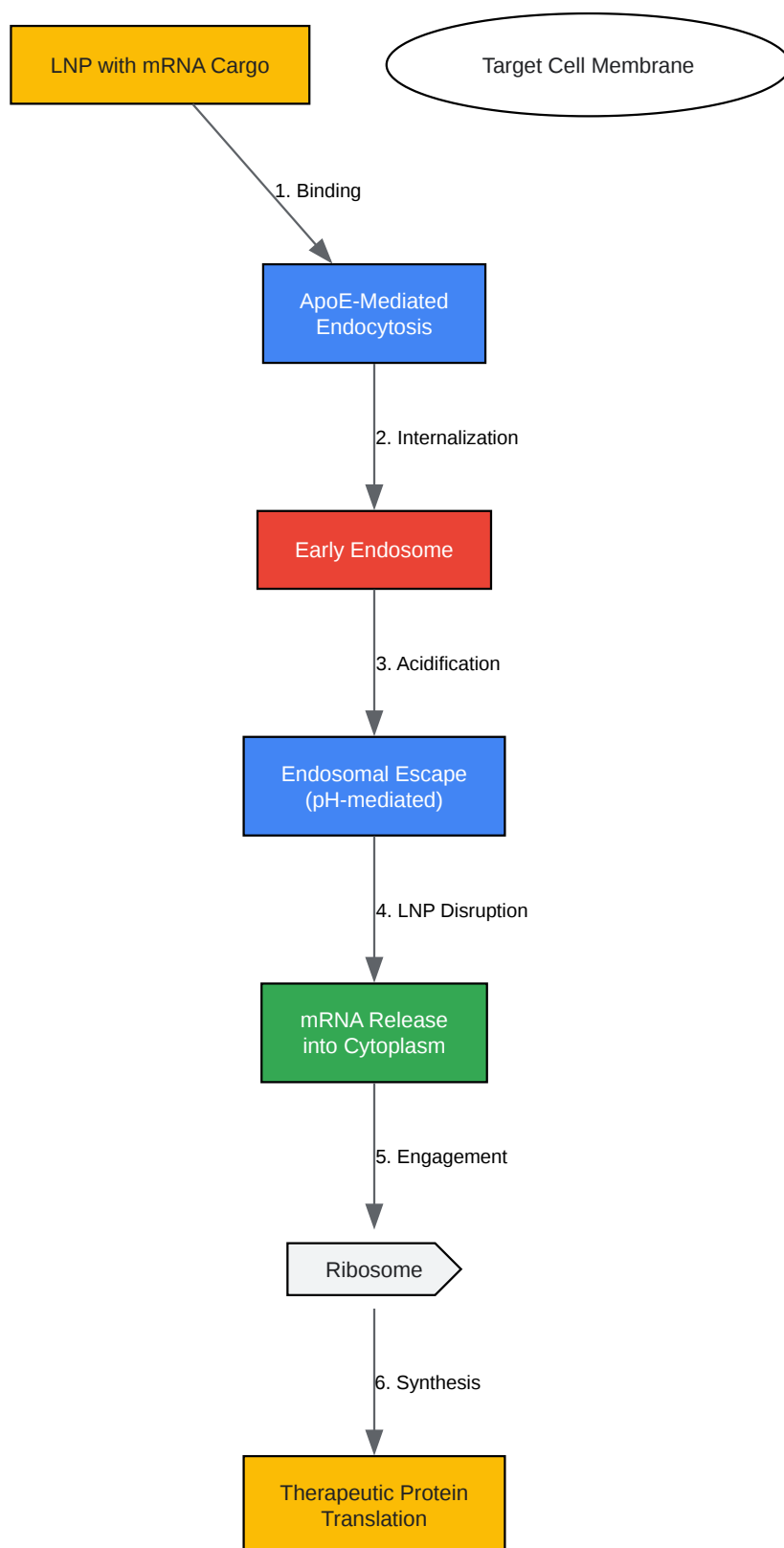


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Caption: Workflow for the quantification of **50-C2-C9-4tail** in plasma.

LNP-Mediated mRNA Delivery Pathway

This diagram illustrates the mechanism of action for an LNP carrying mRNA, the therapeutic application for which "**50-C2-C9-4tail**" is designed.



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Caption: Cellular pathway of LNP-based mRNA drug delivery.

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